molecular formula C21H19NO6S B12121156 ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate

ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B12121156
M. Wt: 413.4 g/mol
InChI Key: NHSNCLSZJRQJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a chromenone moiety, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chromenone Moiety: The chromenone moiety is introduced via a condensation reaction between a suitable chromenone derivative and the thiophene ring.

    Functional Group Modifications: Various functional groups, such as acetyl and methyl groups, are introduced through selective reactions, including acetylation and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate can be compared with other thiophene and chromenone derivatives. Similar compounds include:

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Chromenone Derivatives: Compounds with the chromenone moiety but varying functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H19NO6S

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(6-methyl-4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H19NO6S/c1-5-27-21(26)17-11(3)18(12(4)23)29-20(17)22-19(25)16-9-14(24)13-8-10(2)6-7-15(13)28-16/h6-9H,5H2,1-4H3,(H,22,25)

InChI Key

NHSNCLSZJRQJIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.